1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one
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Overview
Description
1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA). The reaction is carried out under reflux conditions for several hours . Another method involves the use of microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of 1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Thiabendazole: An antihelmintic agent.
Uniqueness: 1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Biological Activity
1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one, also known by its CAS number 188620-33-9, is a compound that incorporates a benzimidazole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C15H13N3O |
Molecular Weight | 251.28 g/mol |
IUPAC Name | 1-[4-(1H-benzimidazol-2-ylamino)phenyl]ethanone |
CAS Number | 188620-33-9 |
The biological activity of this compound primarily arises from its ability to interact with various molecular targets within cells. The benzimidazole structure allows it to bind to enzymes and proteins, inhibiting their functions and disrupting essential biological pathways. This mechanism is particularly relevant in cancer therapy, where inhibition of specific pathways can lead to reduced tumor growth.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains. In a study assessing the antimicrobial activity of related benzimidazole compounds, it was found that modifications in the structure could enhance activity against specific pathogens .
Antitumor Activity
This compound has shown promise as an antitumor agent. A study focused on similar benzimidazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptosis .
Antioxidant Properties
The antioxidant potential of this compound has also been investigated. Benzimidazole derivatives are known to scavenge free radicals and reduce oxidative stress in cells, contributing to their therapeutic effects in various diseases .
Study on Antitumor Effects
In a recent study, several benzimidazole derivatives were synthesized and tested for their cytotoxic effects on MCF-7 cells. Among these, compounds with structural similarities to this compound exhibited high cytotoxicity with IC50 values significantly lower than standard chemotherapeutics . This suggests that structural modifications can lead to enhanced antitumor activity.
Antimicrobial Screening
Another investigation involved screening various benzimidazole compounds for antimicrobial efficacy. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, a comparison with other benzimidazole derivatives is beneficial:
Properties
CAS No. |
188620-33-9 |
---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylamino)phenyl]ethanone |
InChI |
InChI=1S/C15H13N3O/c1-10(19)11-6-8-12(9-7-11)16-15-17-13-4-2-3-5-14(13)18-15/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
DEVTWDRYGGEJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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